molecular formula C15H14F4O3 B8001590 cis-2-[3-Fluoro-5-(trifluoromethyl)benzoyl]cyclohexane-1-carboxylic acid CAS No. 1443312-34-2

cis-2-[3-Fluoro-5-(trifluoromethyl)benzoyl]cyclohexane-1-carboxylic acid

Cat. No.: B8001590
CAS No.: 1443312-34-2
M. Wt: 318.26 g/mol
InChI Key: VDARRLUYYMKFNR-NEPJUHHUSA-N
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Description

cis-2-[3-Fluoro-5-(trifluoromethyl)benzoyl]cyclohexane-1-carboxylic acid: is a complex organic compound characterized by the presence of fluorine and trifluoromethyl groups attached to a benzoyl moiety, which is further connected to a cyclohexane ring. This compound is notable for its unique chemical structure, which imparts specific physical and chemical properties, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-2-[3-Fluoro-5-(trifluoromethyl)benzoyl]cyclohexane-1-carboxylic acid typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation of cyclohexane with 3-fluoro-5-(trifluoromethyl)benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the desired cis-configuration of the product.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of alternative, greener solvents may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions: cis-2-[3-Fluoro-5-(trifluoromethyl)benzoyl]cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine or trifluoromethyl groups, often using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzoyl derivatives.

Scientific Research Applications

Chemistry: In chemistry, cis-2-[3-Fluoro-5-(trifluoromethyl)benzoyl]cyclohexane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules

Biology and Medicine: The compound’s fluorinated groups make it a valuable tool in medicinal chemistry for the development of pharmaceuticals. Fluorine atoms can enhance the metabolic stability and bioavailability of drugs, making this compound a potential candidate for drug design and development.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science. Its unique properties may contribute to the development of new materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of cis-2-[3-Fluoro-5-(trifluoromethyl)benzoyl]cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can influence the compound’s electronic properties, affecting its binding affinity and reactivity with biological molecules. The exact molecular targets and pathways may vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    2-[3-Fluoro-5-(trifluoromethyl)benzoyl]cyclohexane-1-carboxylic acid: A similar compound with a different stereochemistry.

    3-Fluoro-5-(trifluoromethyl)benzoic acid: Lacks the cyclohexane ring but shares the benzoyl moiety.

    Cyclohexane-1-carboxylic acid: Lacks the fluorinated benzoyl group but shares the cyclohexane carboxylic acid structure.

Uniqueness: The uniqueness of cis-2-[3-Fluoro-5-(trifluoromethyl)benzoyl]cyclohexane-1-carboxylic acid lies in its specific stereochemistry and the presence of both fluorine and trifluoromethyl groups. These features impart distinct physical and chemical properties, making it a valuable compound for various scientific and industrial applications.

Biological Activity

cis-2-[3-Fluoro-5-(trifluoromethyl)benzoyl]cyclohexane-1-carboxylic acid is a fluorinated aromatic compound characterized by its unique molecular structure, which includes a cyclohexanecarboxylic acid core and a 3-fluoro-5-(trifluoromethyl)benzoyl group. This compound has garnered interest in pharmaceutical and materials chemistry due to its potential biological activities and enhanced pharmacokinetic profiles attributed to the presence of fluorine atoms.

  • Molecular Formula : C15H14F4O3
  • Molecular Weight : 318.26 g/mol
  • CAS Number : 1443312-34-2

The structural features of this compound contribute to its lipophilicity and metabolic stability, making it a candidate for further pharmacological studies. The presence of multiple fluorine atoms can enhance binding affinity to biological targets, which is crucial for drug development.

Biological Activity

While specific biological activity data for this compound is limited, its structural similarities with other fluorinated compounds suggest potential biological properties:

  • Pharmacokinetics : Fluorinated compounds are known to influence absorption, distribution, metabolism, and excretion (ADME) profiles. The electronic properties imparted by fluorine may enhance the interaction with biological targets, potentially leading to improved efficacy in therapeutic applications.
  • Enzyme Interaction Studies : Investigating interactions with enzymes or receptors is essential for understanding the biological effects of this compound. Techniques such as molecular docking simulations and binding affinity assays can provide insights into its pharmacological profile.
  • Comparison with Related Compounds :
    • 3-Fluoro-5-trifluoromethylbenzoic acid : Lacks the cyclohexane moiety but shares similar fluorinated characteristics.
    • 3-Fluoro-4-trifluoromethylbenzoic acid : Features a different substitution pattern on the benzene ring.
    • Trifluoromethylphenylacetic acid : Contains an acetic acid moiety instead of cyclohexane.
Compound NameMolecular FormulaUnique Features
3-Fluoro-5-trifluoromethylbenzoic acidC9H6F4O2Lacks cyclohexane moiety; simpler structure
3-Fluoro-4-trifluoromethylbenzoic acidC9H6F4O2Different substitution pattern on the benzene ring
Trifluoromethylphenylacetic acidC10H8F3O2Contains an acetic acid moiety instead of cyclohexane

Case Studies and Research Findings

Research on structurally similar compounds has indicated that fluorinated derivatives often exhibit enhanced biological activities. For example, studies have shown that certain fluorinated benzoic acids possess anti-inflammatory and analgesic properties due to their ability to inhibit specific enzymes involved in pain pathways .

Furthermore, molecular docking studies have suggested that compounds with similar structures can effectively bind to targets such as cyclooxygenase (COX) enzymes, which play a critical role in inflammatory responses. This indicates a potential avenue for exploring the therapeutic applications of this compound in treating inflammatory diseases.

Properties

IUPAC Name

(1S,2R)-2-[3-fluoro-5-(trifluoromethyl)benzoyl]cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F4O3/c16-10-6-8(5-9(7-10)15(17,18)19)13(20)11-3-1-2-4-12(11)14(21)22/h5-7,11-12H,1-4H2,(H,21,22)/t11-,12+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDARRLUYYMKFNR-NEPJUHHUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C(=O)C2=CC(=CC(=C2)F)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@H]([C@@H](C1)C(=O)C2=CC(=CC(=C2)F)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901131366
Record name Cyclohexanecarboxylic acid, 2-[3-fluoro-5-(trifluoromethyl)benzoyl]-, (1R,2S)-rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901131366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443312-34-2
Record name Cyclohexanecarboxylic acid, 2-[3-fluoro-5-(trifluoromethyl)benzoyl]-, (1R,2S)-rel-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443312-34-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexanecarboxylic acid, 2-[3-fluoro-5-(trifluoromethyl)benzoyl]-, (1R,2S)-rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901131366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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